molecular formula C20H13ClO4 B11159280 3-[(4-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

3-[(4-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one

Cat. No.: B11159280
M. Wt: 352.8 g/mol
InChI Key: KOKJHMJLPBQJFE-UHFFFAOYSA-N
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Description

3-[(4-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is an organic compound that belongs to the class of xanthene derivatives. This compound is characterized by the presence of a xanthene core structure substituted with a 4-chlorobenzyl group and a hydroxy group. Xanthene derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one typically involves the reaction of 4-chlorobenzyl chloride with 1-hydroxy-9H-xanthen-9-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(4-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-chlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is unique due to its xanthene core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H13ClO4

Molecular Weight

352.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methoxy]-1-hydroxyxanthen-9-one

InChI

InChI=1S/C20H13ClO4/c21-13-7-5-12(6-8-13)11-24-14-9-16(22)19-18(10-14)25-17-4-2-1-3-15(17)20(19)23/h1-10,22H,11H2

InChI Key

KOKJHMJLPBQJFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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